molecular formula C18H21NO B5718086 N-(4-isopropylphenyl)-2,5-dimethylbenzamide

N-(4-isopropylphenyl)-2,5-dimethylbenzamide

Cat. No. B5718086
M. Wt: 267.4 g/mol
InChI Key: OFQVSJJUHTWZAR-UHFFFAOYSA-N
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Description

N-(4-isopropylphenyl)-2,5-dimethylbenzamide, also known as Loperamide, is a synthetic opioid drug that is commonly used to treat diarrhea. It is a potent anti-diarrheal agent that works by slowing down the movement of the intestinal muscles, thereby increasing the absorption of water and electrolytes from the gut. Loperamide has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Mechanism of Action

N-(4-isopropylphenyl)-2,5-dimethylbenzamide works by binding to the mu-opioid receptors in the gut, which slows down the movement of the intestinal muscles and increases the absorption of water and electrolytes. It does not cross the blood-brain barrier, which means it does not produce the euphoric effects associated with other opioids.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-2,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. It can reduce the secretion of fluid and electrolytes in the gut, which can help to alleviate diarrhea. It can also reduce the motility of the gut, which can help to alleviate cramping and abdominal pain. N-(4-isopropylphenyl)-2,5-dimethylbenzamide has been shown to have minimal effects on the cardiovascular and respiratory systems, making it a relatively safe drug to use.

Advantages and Limitations for Lab Experiments

N-(4-isopropylphenyl)-2,5-dimethylbenzamide has a number of advantages for use in laboratory experiments. It is a relatively inexpensive drug that is readily available. It has a well-established mechanism of action, making it a useful tool for investigating the physiology of the gut. However, there are also some limitations to its use. N-(4-isopropylphenyl)-2,5-dimethylbenzamide has a narrow therapeutic window, which means that it can be toxic at high doses. It can also have variable effects depending on the species being studied, which can make it difficult to extrapolate findings to humans.

Future Directions

There are a number of potential future directions for research on N-(4-isopropylphenyl)-2,5-dimethylbenzamide. One area of interest is its potential use in the treatment of opioid addiction. N-(4-isopropylphenyl)-2,5-dimethylbenzamide has been shown to reduce withdrawal symptoms and cravings, and further research is needed to determine its efficacy in treating addiction. Another area of interest is its potential use in the treatment of inflammatory bowel disease. N-(4-isopropylphenyl)-2,5-dimethylbenzamide has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent. Finally, there is a need for further research on the safety and efficacy of N-(4-isopropylphenyl)-2,5-dimethylbenzamide in different populations, such as children and pregnant women.

Synthesis Methods

N-(4-isopropylphenyl)-2,5-dimethylbenzamide is synthesized by the reaction of 4-isopropylbenzoic acid with 2,5-dimethylbenzoyl chloride in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain pure N-(4-isopropylphenyl)-2,5-dimethylbenzamide.

Scientific Research Applications

N-(4-isopropylphenyl)-2,5-dimethylbenzamide has been used in various scientific research studies to investigate its potential therapeutic effects. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory bowel disease and other gastrointestinal disorders. N-(4-isopropylphenyl)-2,5-dimethylbenzamide has also been studied for its potential use in the treatment of opioid addiction, as it can reduce withdrawal symptoms and cravings.

properties

IUPAC Name

2,5-dimethyl-N-(4-propan-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-12(2)15-7-9-16(10-8-15)19-18(20)17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQVSJJUHTWZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethyl-N-[4-(propan-2-yl)phenyl]benzamide

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